Cas no 683232-08-8 (3,4-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide)

3,4-Dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a substituted isoindole-1,3-dione moiety. The presence of dimethoxy groups on the benzamide ring enhances its electronic properties, while the methyl-substituted isoindole-1,3-dione contributes to structural rigidity. This compound is of interest in medicinal chemistry and materials science due to its potential as a building block for pharmacologically active molecules or functional materials. Its well-defined structure allows for precise modifications, making it suitable for applications requiring tailored electronic or steric properties. The compound’s stability and synthetic accessibility further support its utility in research and development.
3,4-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide structure
683232-08-8 structure
商品名:3,4-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
CAS番号:683232-08-8
MF:C18H16N2O5
メガワット:340.330044746399
CID:6305393
PubChem ID:7157908

3,4-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide 化学的及び物理的性質

名前と識別子

    • 3,4-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
    • 683232-08-8
    • 3,4-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide
    • SR-01000908272-1
    • AB00673242-01
    • F1105-0051
    • SR-01000908272
    • AKOS024602801
    • Oprea1_019504
    • 3,4-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide
    • インチ: 1S/C18H16N2O5/c1-20-17(22)11-5-4-6-12(15(11)18(20)23)19-16(21)10-7-8-13(24-2)14(9-10)25-3/h4-9H,1-3H3,(H,19,21)
    • InChIKey: KURSFHGKVHBCRS-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C(=CC=CC=2C(N1C)=O)NC(C1C=CC(=C(C=1)OC)OC)=O

計算された属性

  • せいみつぶんしりょう: 340.10592162g/mol
  • どういたいしつりょう: 340.10592162g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 552
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

3,4-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1105-0051-75mg
3,4-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
683232-08-8 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1105-0051-40mg
3,4-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
683232-08-8 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1105-0051-4mg
3,4-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
683232-08-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1105-0051-20μmol
3,4-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
683232-08-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1105-0051-1mg
3,4-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
683232-08-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1105-0051-25mg
3,4-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
683232-08-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1105-0051-2mg
3,4-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
683232-08-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1105-0051-10mg
3,4-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
683232-08-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1105-0051-100mg
3,4-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
683232-08-8 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1105-0051-20mg
3,4-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
683232-08-8 90%+
20mg
$99.0 2023-05-17

3,4-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide 関連文献

3,4-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamideに関する追加情報

3,4-Dimethoxy-N-(2-Methyl-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-4-Yl)Benzamide: A Comprehensive Overview

3,4-Dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide, identified by the CAS Registry Number 683232-08-8, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzamides, which are widely studied for their role in drug design and synthesis. The structure of this compound is characterized by a benzamide core with specific substituents that contribute to its unique properties.

The molecular structure of 3,4-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide consists of a benzene ring substituted with methoxy groups at the 3 and 4 positions. This substitution pattern is significant as it influences the compound's electronic properties and reactivity. The isoindole moiety attached to the nitrogen atom of the benzamide group adds further complexity to the molecule. Isoindoles are known for their structural versatility and have been extensively studied in medicinal chemistry due to their potential as bioactive agents.

Recent studies have highlighted the importance of isoindole-containing compounds in drug discovery. For instance, researchers have explored the use of isoindole derivatives as inhibitors of various enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. The presence of the isoindole group in 683232-08-8 suggests that this compound may exhibit similar bioactivity, making it a valuable candidate for further investigation.

The synthesis of 683232-08-8 involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the isoindole ring system and subsequent functionalization to introduce the methoxy groups on the benzene ring. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.

In terms of physical properties, 683232-08-8 is typically a crystalline solid with a melting point in the range suitable for most pharmaceutical applications. Its solubility characteristics are also critical for its potential use in drug delivery systems. Recent advancements in analytical techniques have allowed for more accurate determination of these properties, contributing to a better understanding of the compound's behavior under various conditions.

The application of computational chemistry tools has significantly enhanced our understanding of 683232-08-related compounds. Molecular modeling studies have provided insights into the compound's interaction with biological targets at the molecular level. These studies are crucial for optimizing the compound's pharmacokinetic properties and improving its efficacy as a therapeutic agent.

In conclusion, 683232-related compounds like 683-dimethoxy-N-(...)-based compounds represent an exciting area of research with potential applications in drug development and chemical synthesis.

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